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molecular formula C15H19NO3 B8452498 1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]piperidin-4-one CAS No. 62590-76-5

1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]piperidin-4-one

Cat. No. B8452498
M. Wt: 261.32 g/mol
InChI Key: QDMKBDGBEZMNRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04129655

Procedure details

The starting material is prepared as follows: The mixture of 10 g of 2-(2-tosyloxyethyl)-1,4-benzodioxan, 10 g of 4-piperidone hydrochloride, 20 g of anhydrous sodium carbonate and 160 ml of dimethylformamide is stirred vigorously at room temperature for 48 hours. It is filtered, the residue washed with a small amount of dimethylformamide and the filtrate evaporated. The residue is dissolved in ethyl acetate, the solution extracted with hydrochloric acid, the extract made alkaline with 50% aqueous sodium hydroxide while cooling and re-extracted with methylene chloride. The latter extract is dried and evaporated, to yield the 2-[2-(4-oxopiperidino)-ethyl]-1,4-benzodioxan, which solidifies on standing.
Name
2-(2-tosyloxyethyl)-1,4-benzodioxan
Quantity
10 g
Type
reactant
Reaction Step One
Name
4-piperidone hydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(O[CH2:12][CH2:13][CH:14]1[O:19][C:18]2[CH:20]=[CH:21][CH:22]=[CH:23][C:17]=2[O:16][CH2:15]1)(C1C=CC(C)=CC=1)(=O)=O.Cl.[NH:25]1[CH2:30][CH2:29][C:28](=[O:31])[CH2:27][CH2:26]1.C(=O)([O-])[O-].[Na+].[Na+]>CN(C)C=O>[O:31]=[C:28]1[CH2:29][CH2:30][N:25]([CH2:12][CH2:13][CH:14]2[O:19][C:18]3[CH:20]=[CH:21][CH:22]=[CH:23][C:17]=3[O:16][CH2:15]2)[CH2:26][CH2:27]1 |f:1.2,3.4.5|

Inputs

Step One
Name
2-(2-tosyloxyethyl)-1,4-benzodioxan
Quantity
10 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OCCC1COC2=C(O1)C=CC=C2
Name
4-piperidone hydrochloride
Quantity
10 g
Type
reactant
Smiles
Cl.N1CCC(CC1)=O
Name
Quantity
20 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred vigorously at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
FILTRATION
Type
FILTRATION
Details
It is filtered
WASH
Type
WASH
Details
the residue washed with a small amount of dimethylformamide
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
EXTRACTION
Type
EXTRACTION
Details
re-extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The latter extract
CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
O=C1CCN(CC1)CCC1COC2=C(O1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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